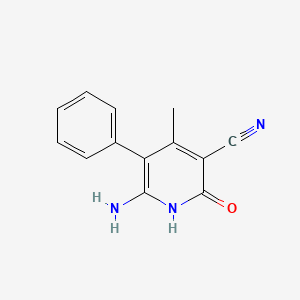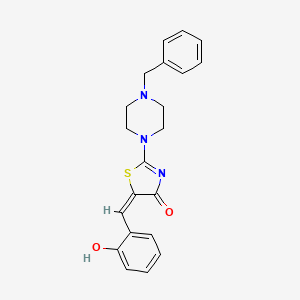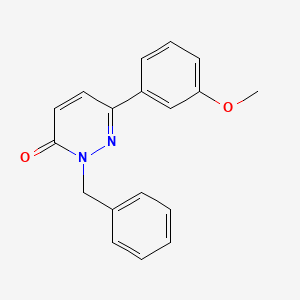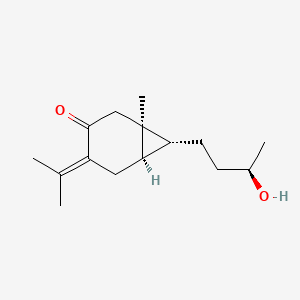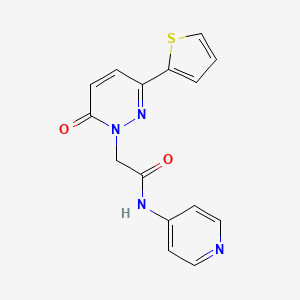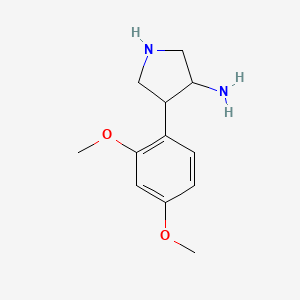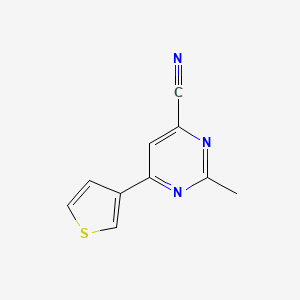
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-3-carboxaldehyde with 2-methylpyrimidine-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-amine.
Substitution: Halogenated derivatives of the thiophene ring.
科学研究应用
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors or other enzyme inhibitors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The cyano group and the thiophene ring can interact with biological targets, leading to the modulation of biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme.
相似化合物的比较
Similar Compounds
2-Methyl-6-(thiophen-2-yl)pyrimidine-4-carbonitrile: Similar structure but with the thiophene ring at the 2-position.
2-Methyl-6-(furan-3-yl)pyrimidine-4-carbonitrile: Similar structure but with a furan ring instead of a thiophene ring.
2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carbonitrile: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-Methyl-6-(thiophen-3-yl)pyrimidine-4-carbonitrile is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can lead to distinct biological activities and applications compared to its analogs.
属性
分子式 |
C10H7N3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
2-methyl-6-thiophen-3-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H7N3S/c1-7-12-9(5-11)4-10(13-7)8-2-3-14-6-8/h2-4,6H,1H3 |
InChI 键 |
GAJNLBSERPOEJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)C2=CSC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


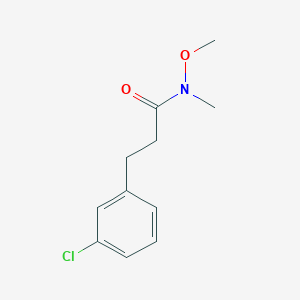
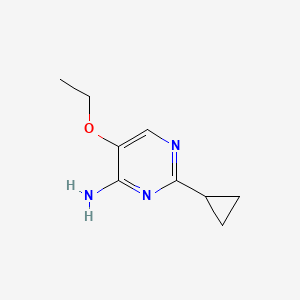

![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)
![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
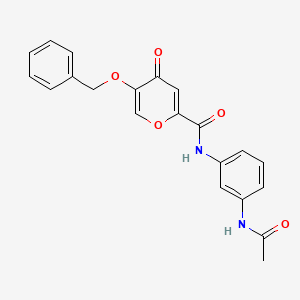
![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)

